2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-Ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the indole derivative with an appropriate benzoyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-Ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-Ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide include:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features an indole moiety and is studied for its biological activities.
5-Methoxytryptamine: Another indole derivative with similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other indole derivatives.
Properties
IUPAC Name |
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPLKMBYVVNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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